ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Glycyl Group: The glycyl group is introduced through a peptide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group.
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.
Esterification: The final step involves esterification to introduce the ethyl ester group, usually using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as piperazine-1-carboxamide and piperazine-1-carboxylic acid share the piperazine ring and have similar chemical properties.
Uniqueness
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is unique due to its combination of an indole moiety, a piperazine ring, and an ester functional group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H24N4O5 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(4-methoxy-1H-indole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O5/c1-3-28-19(26)23-9-7-22(8-10-23)17(24)12-20-18(25)15-11-13-14(21-15)5-4-6-16(13)27-2/h4-6,11,21H,3,7-10,12H2,1-2H3,(H,20,25) |
InChI Key |
PQRGWKFQWOPSTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(N2)C=CC=C3OC |
Origin of Product |
United States |
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